![molecular formula C12H14BrNO4 B12593197 Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate CAS No. 577973-96-7](/img/structure/B12593197.png)
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate is an organic compound with the molecular formula C12H14BrNO4. This compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a bromine atom attached to the alpha carbon of the ester. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected amino group.
Bromination: The protected amino acid is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step involves esterification of the brominated intermediate with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding ethyl {[(benzyloxy)carbonyl]amino}acetate.
Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted ethyl {[(benzyloxy)carbonyl]amino}acetates.
Reduction: Ethyl {[(benzyloxy)carbonyl]amino}acetate.
Deprotection: Ethyl (amino)acetate.
Scientific Research Applications
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors and other enzyme inhibitors.
Material Science: Employed in the synthesis of polymers and advanced materials with specific functional properties.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with active site residues.
Chemical Synthesis: Acts as a building block in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate involves its reactivity towards nucleophiles and its ability to form covalent bonds with biological molecules. The bromine atom serves as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The benzyloxycarbonyl group provides protection to the amino group, preventing unwanted side reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl {[(benzyloxy)carbonyl]amino}acetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Methyl {[(benzyloxy)carbonyl]amino}(bromo)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl {[(benzyloxy)carbonyl]amino}(chloro)acetate: Contains a chlorine atom instead of a bromine atom, resulting in different reactivity and reaction conditions.
Uniqueness
This compound is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Properties
CAS No. |
577973-96-7 |
|---|---|
Molecular Formula |
C12H14BrNO4 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H14BrNO4/c1-2-17-11(15)10(13)14-12(16)18-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,16) |
InChI Key |
HWZKGKWTKISCLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)
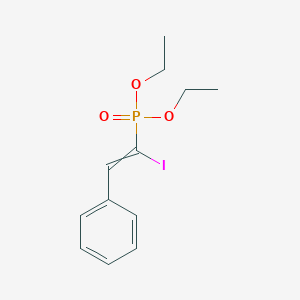
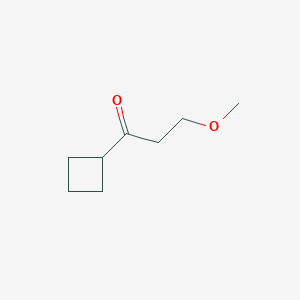
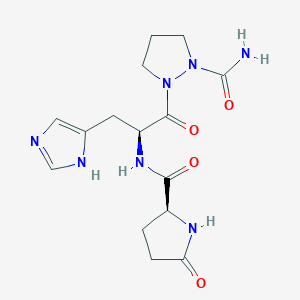
![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)
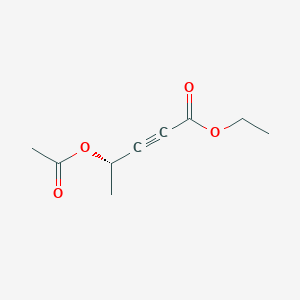
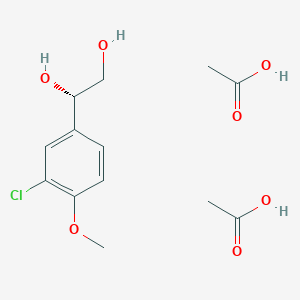

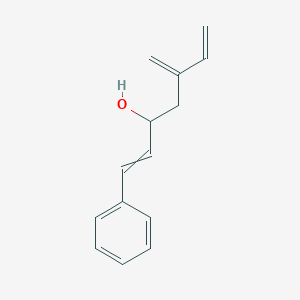
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
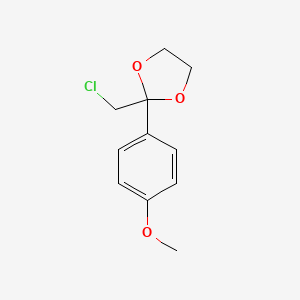
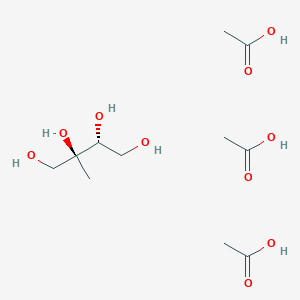
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
